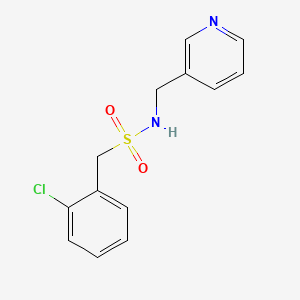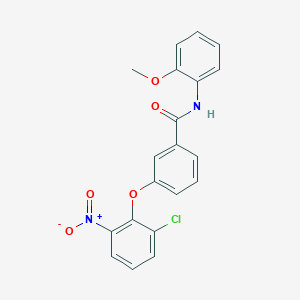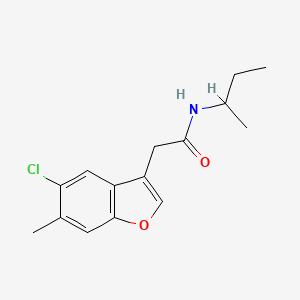
N,N'-dipropyl-1,4-cyclohexanedicarboxamide
Descripción general
Descripción
N,N'-dipropyl-1,4-cyclohexanedicarboxamide, also known as DPC, is a chemical compound that has been extensively studied for its potential use in scientific research. DPC is a derivative of the cyclohexanediamine family, and it has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N,N'-dipropyl-1,4-cyclohexanedicarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and glutamate receptors in the brain. This compound has been shown to enhance the activity of certain ion channels, such as the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of glutamate receptors, which are involved in the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. This compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful for the treatment of conditions such as multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-dipropyl-1,4-cyclohexanedicarboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for certain ion channels and glutamate receptors, which makes it a useful tool for studying these targets. Additionally, this compound has a long half-life, which makes it useful for studying the long-term effects of drug treatments. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, and caution should be taken when using it in experiments.
Direcciones Futuras
There are several future directions for research involving N,N'-dipropyl-1,4-cyclohexanedicarboxamide. One area of interest is the development of this compound-based therapies for neurodegenerative diseases. This compound has been shown to have potential therapeutic effects for Parkinson's disease, Huntington's disease, and epilepsy, and further research is needed to explore these potential applications. Another area of interest is the development of more selective this compound analogs, which could be useful for studying specific ion channels and glutamate receptors. Additionally, further research is needed to explore the potential toxicity of this compound and to develop methods for mitigating any potential adverse effects.
Aplicaciones Científicas De Investigación
N,N'-dipropyl-1,4-cyclohexanedicarboxamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects for a variety of neurological disorders, including Parkinson's disease, Huntington's disease, and epilepsy. This compound has also been used as a tool for studying the function of ion channels in the brain, as well as for investigating the role of glutamate receptors in neurodegenerative diseases.
Propiedades
IUPAC Name |
1-N,4-N-dipropylcyclohexane-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-3-9-15-13(17)11-5-7-12(8-6-11)14(18)16-10-4-2/h11-12H,3-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLVCIJRBTZXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)C(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4398468.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethylbenzoyl)leucinamide](/img/structure/B4398469.png)


![N-{2-[(3-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4398489.png)
![3-cyclopentyl-11-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4398494.png)



![2-[(2-chloro-5-ethoxy-4-isopropoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4398536.png)
![N-[4-(acetylamino)phenyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4398544.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4398556.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4398562.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4398576.png)